3-[(4-Fluorobenzyl)oxy]benzaldehyde
Overview
Description
“3-[(4-Fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(4-Fluorobenzyl)oxy]benzaldehyde” is 1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 .Physical And Chemical Properties Analysis
“3-[(4-Fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature .Scientific Research Applications
Spirocyclic Sigma1 Receptor Ligands as Potential PET Radiotracers : This study involved synthesizing several compounds bearing a p-fluorobenzyl residue, similar in structure to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, to create potential PET radiotracers. These compounds showed significant affinity and selectivity for sigma1 receptors, which are important in neurology and pharmacology (Maestrup et al., 2009).
One-step Reductive Etherification of 4‐[18F]fluoro‐benzaldehyde with Decaborane : This research demonstrated the synthesis of 4-[18F]fluoro-benzylethers, which are related to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, in a single step. These compounds are useful in developing new radiopharmaceuticals (Funke et al., 2006).
Benzaldehyde O-Alkyloximes as New Plant Growth Regulators : This study explored the use of benzaldehyde derivatives, similar to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, as plant growth regulators. The introduction of fluorine atoms enhanced the phytotoxic activity of these compounds (Yoshikawa & Doi, 1998).
Synthesis of Fluorine-18 Substituted Aromatic Aldehydes and Benzyl Bromides : This research involved the synthesis of fluorine-18 labeled aldehydes and bromides, similar to 3-[(4-Fluorobenzyl)oxy]benzaldehyde, for use in radiopharmaceutical chemistry. These compounds are crucial for developing new radiotracers (Lemaire et al., 1992).
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde : This study demonstrates the importance of selective chemical modifications in benzaldehyde derivatives, which is relevant to the manipulation of compounds like 3-[(4-Fluorobenzyl)oxy]benzaldehyde (Plourde & Spaetzel, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQACNSEVZMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352791 | |
Record name | 3-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
168084-96-6 | |
Record name | 3-[(4-Fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168084-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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